Lamivudine, (+/-)-trans-

Descripción general

Descripción

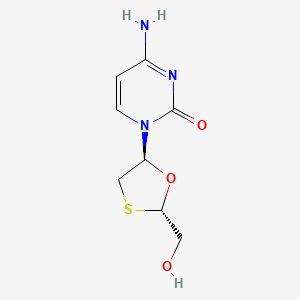

Lamivudine, also known as 2’,3’-dideoxy-3’-thiacytidine, is a synthetic nucleoside analogue used primarily as an antiretroviral medication. It is effective against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Lamivudine works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of these viruses . It is commonly used in combination with other antiretroviral agents to enhance its efficacy and reduce the likelihood of resistance development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lamivudine can be synthesized through various methods, including enzymatic dynamic kinetic resolution and crystallization-induced dynamic kinetic resolution. One efficient method involves the use of surfactant-treated subtilisin Carlsberg-catalyzed dynamic kinetic resolution . This method allows for the asymmetric synthesis of lamivudine in only three steps, providing high enantiomeric purity and yield.

Industrial Production Methods: Industrial production of lamivudine typically involves large-scale synthesis using similar enzymatic or crystallization methods. The process is optimized to ensure high yield and purity, meeting the stringent requirements for pharmaceutical applications. The use of biocatalysis in industrial production is favored due to its environmentally benign nature and high stereoselectivity .

Análisis De Reacciones Químicas

Types of Reactions: Lamivudine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and activation within the body.

Common Reagents and Conditions:

Reduction: Reductive conditions are less commonly employed but can involve agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under mild conditions.

Major Products: The major products formed from these reactions include various metabolites that are further processed and excreted by the body. The primary active metabolite is lamivudine triphosphate, which inhibits viral replication .

Aplicaciones Científicas De Investigación

Lamivudine has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying nucleoside analogues and their interactions with enzymes.

Biology: Lamivudine is employed in research on viral replication mechanisms and the development of antiviral therapies.

Mecanismo De Acción

Lamivudine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and the polymerase enzyme of HBV. Once inside the cell, lamivudine is phosphorylated to its active form, lamivudine triphosphate. This active metabolite competes with natural nucleotides for incorporation into the viral DNA chain, leading to chain termination and inhibition of viral replication . The primary molecular targets are the reverse transcriptase and polymerase enzymes, which are essential for viral replication .

Comparación Con Compuestos Similares

Zidovudine: Another nucleoside analogue used in antiretroviral therapy.

Abacavir: A nucleoside analogue with a similar mechanism of action but used in different combination therapies.

Tenofovir Disoproxil Fumarate: A nucleotide analogue that inhibits reverse transcriptase and is often used in combination with lamivudine.

Uniqueness: Lamivudine is unique due to its dual activity against both HIV and HBV, making it a versatile and valuable component of antiretroviral therapy. Its high oral bioavailability and relatively low toxicity profile further enhance its clinical utility .

Propiedades

IUPAC Name |

4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEGQNOMFQHVDC-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131086-22-1, 136846-20-3 | |

| Record name | Lamivudine, (+/-)-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136846203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAMIVUDINE, (±)-TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ANF82R6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.